- Copper(I)-catalyzed amination of aryl halides in liquid ammonia, Journal of Organic Chemistry, 2012, 77(17), 7471-7478
Cas no 89943-11-3 (5-Ethoxypyridin-2-amine)
5-Ethoxypyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-ethoxy-2-Pyridinamine
- 5-Ethoxypyridin-2-amine
- 2-Pyridinamine, 5-ethoxy-
- 2-Pyridinamine,5-ethoxy-
- 2-amino-5-ethoxypyridine
- WCKZZIDVKJIEAP-UHFFFAOYSA-N
- AB0027442
- ST24024074
- W9273
- A843382
- 5-Ethoxy-2-pyridinamine (ACI)
- Pyridine, 2-amino-5-ethoxy- (6CI, 7CI)
- SCHEMBL360929
- 89943-11-3
- SB75464
- MFCD11135752
- CS-W022370
- EN300-1295465
- DS-14481
- AKOS000222353
- DTXSID30598420
-
- MDL: MFCD11135752
- Inchi: 1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
- InChI Key: WCKZZIDVKJIEAP-UHFFFAOYSA-N
- SMILES: N1C(N)=CC=C(OCC)C=1
Computed Properties
- Exact Mass: 138.07900
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
- XLogP3: 0.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 264.4±20.0 °C at 760 mmHg
- Flash Point: 113.7±21.8 °C
- PSA: 48.87000
- LogP: 0.99260
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-Ethoxypyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Ethoxypyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Ethoxypyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092057-5g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 95% | 5g |
£759.00 | 2022-03-01 | |
| Fluorochem | 092057-250mg |
5-Ethoxypyridin-2-amine |
89943-11-3 | 95% | 250mg |
£129.00 | 2022-03-01 | |
| Fluorochem | 092057-1g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 95% | 1g |
£257.00 | 2022-03-01 | |
| Chemenu | CM172312-250mg |
5-Ethoxypyridin-2-amine |
89943-11-3 | 98% | 250mg |
$122 | 2023-01-02 | |
| Chemenu | CM172312-1g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 98% | 1g |
$248 | 2023-01-02 | |
| Chemenu | CM172312-5g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 98% | 5g |
$1099 | 2023-01-02 | |
| Apollo Scientific | OR926327-1g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 95% | 1g |
£188.00 | 2025-02-21 | |
| Chemenu | CM172312-1g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 98% | 1g |
$139 | 2021-08-05 | |
| Chemenu | CM172312-5g |
5-Ethoxypyridin-2-amine |
89943-11-3 | 98% | 5g |
$381 | 2021-08-05 | |
| TRC | E937153-100mg |
5-Ethoxypyridin-2-amine |
89943-11-3 | 100mg |
$ 70.00 | 2022-06-05 |
5-Ethoxypyridin-2-amine Production Method
Production Method 1
5-Ethoxypyridin-2-amine Raw materials
5-Ethoxypyridin-2-amine Preparation Products
5-Ethoxypyridin-2-amine Suppliers
5-Ethoxypyridin-2-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-Ethoxypyridin-2-amine
5-Ethoxypyridin-2-amine: A Versatile Compound with Promising Applications in Medicinal Chemistry
5-Ethoxypyridin-2-amine (CAS No. 89943-11-3) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as 5-ethoxy-2-aminopyridine, is characterized by its pyridine ring substituted with an ethoxy group at the 5-position and an amino group at the 2-position. The combination of these functional groups imparts a range of chemical and biological properties that make it an attractive candidate for various research and development activities.
The chemical structure of 5-Ethoxypyridin-2-amine is particularly noteworthy for its ability to form stable complexes with metal ions, which can be leveraged in the design of metallotherapeutics. Recent studies have shown that compounds containing pyridine rings, such as 5-Ethoxypyridin-2-amine, can exhibit significant binding affinity for transition metals like copper and zinc. This property is crucial for the development of metal-based drugs that target specific biological processes, such as enzyme inhibition or DNA binding.
In the realm of drug discovery, 5-Ethoxypyridin-2-amine has been explored as a lead compound for the development of novel therapeutics. Its amino group provides a reactive site for further functionalization, allowing chemists to synthesize a wide range of derivatives with tailored biological activities. For instance, recent research has demonstrated that certain derivatives of 5-Ethoxypyridin-2-amine exhibit potent antiviral activity against RNA viruses, including influenza and coronaviruses. These findings highlight the potential of this compound as a scaffold for the design of antiviral agents.
Beyond antiviral applications, 5-Ethoxypyridin-2-amine has also shown promise in the treatment of neurodegenerative diseases. Studies have indicated that this compound can modulate the activity of key enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). By inhibiting these enzymes, 5-Ethoxypyridin-2-amine and its derivatives may help to alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 5-Ethoxypyridin-2-amine are another area of active research. Early studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and parenteral administration. Additionally, its low toxicity and high stability contribute to its potential as a safe and effective therapeutic agent.
In the context of clinical trials, several derivatives of 5-Ethoxypyridin-2-amine have entered various stages of development. For example, a phase II clinical trial evaluating the efficacy and safety of a derivative in treating chronic pain has shown promising results. The compound demonstrated significant pain relief with minimal side effects, suggesting its potential as a novel analgesic agent.
The synthetic accessibility of 5-Ethoxypyridin-2-amine is another factor contributing to its widespread use in research. Various synthetic routes have been developed to produce this compound efficiently on both small and large scales. One common approach involves the reaction of 2-chloro-5-methylpyridine with ethanol in the presence of a base, followed by nitration and reduction steps to introduce the amino group. These synthetic methods are well-documented in the literature and can be adapted to meet specific research needs.
In conclusion, 5-Ethoxypyridin-2-amine (CAS No. 89943-11-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its favorable biological properties and synthetic accessibility, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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